Bienvenue dans la boutique en ligne BenchChem!

6-ethyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride

medicinal chemistry structure-activity relationship physicochemical profiling

6-Ethyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one HCl is a structurally differentiated coumarin screening compound sourced from the InterBioScreen library. The 2-methylpiperidine moiety introduces a stereocenter absent in achiral 4-(piperidin-1-ylmethyl) analogs, enabling enantiomer-specific target engagement studies at SERT, NET, DAT, and aminergic GPCRs. The 6-ethyl substituent provides a distinct steric/electronic perturbation vs. 6-methyl or unsubstituted analogs for MAO and cholinesterase SAR mapping. Supplied as HCl salt (MW 321.85, predicted LogP ~3.8) for direct aqueous buffer dissolution at 10–100 µM. Ideal for CNS-focused screening and coumarin SAR programs. No published bioactivity data—de novo primary screening required.

Molecular Formula C18H24ClNO2
Molecular Weight 321.85
CAS No. 1052521-66-0
Cat. No. B2616626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride
CAS1052521-66-0
Molecular FormulaC18H24ClNO2
Molecular Weight321.85
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCCCC3C.Cl
InChIInChI=1S/C18H23NO2.ClH/c1-3-14-7-8-17-16(10-14)15(11-18(20)21-17)12-19-9-5-4-6-13(19)2;/h7-8,10-11,13H,3-6,9,12H2,1-2H3;1H
InChIKeySAAKJZJFNRQXPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Ethyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one Hydrochloride (CAS 1052521-66-0): Procurement-Relevant Structural and Class Profile


6-Ethyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride is a synthetic small-molecule chromen-2-one (coumarin) derivative bearing a 2-methylpiperidin-1-ylmethyl substituent at the 4-position and an ethyl group at the 6-position, supplied as the hydrochloride salt (molecular formula C₁₈H₂₄ClNO₂, MW 321.85 g/mol) . The compound belongs to a well-precedented class of 4-(aminoalkyl)-coumarin hybrids that have been explored as monoamine neurotransmitter re-uptake inhibitors, monoamine oxidase (MAO) inhibitors, and cholinesterase (ChE) inhibitors [1]. To date, no peer-reviewed primary research articles or patents have reported quantitative biological activity data specifically for this compound; the available identity data derive from the InterBioScreen synthetic screening library catalog (free base analog: STOCK1N-50982) and vendor technical datasheets [2].

Why 6-Ethyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one Hydrochloride Cannot Be Interchanged with Close Coumarin-Piperidine Analogs


Within the 4-(piperidin-1-ylmethyl)-2H-chromen-2-one scaffold, even minor substituent changes at the piperidine ring (e.g., 2-methyl vs. unsubstituted piperidine) or the coumarin core (e.g., 6-ethyl vs. 7-methyl vs. 6,8-dimethyl) can produce substantial shifts in target engagement, metabolic stability, and physicochemical properties [1]. In the structurally related series of 6-substituted 3-(pyrrolidin-1-ylmethyl)chromen-2-ones evaluated as selective MAO-A inhibitors, altering the C6 substituent from hydroxy (IC₅₀ = 1.46 μM) to amino (IC₅₀ = 3.77 μM) resulted in a ~2.6-fold potency difference, while bulkier or more lipophilic groups at this position markedly attenuated activity [2]. The 2-methyl substituent on the piperidine ring of the target compound introduces a stereocenter absent in the unsubstituted piperidine analog (CAS 859865-51-3), which can differentially affect both conformational preferences at the basic nitrogen and metabolic vulnerability at the piperidine α-carbon [3]. These structure-activity relationship (SAR) considerations make generic substitution among 4-(piperidinylmethyl)-coumarin analogs scientifically unsupportable without direct comparative data.

6-Ethyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one Hydrochloride: Quantitative Differentiation Evidence Against Closest Analogs


Piperidine 2-Methyl Substitution vs. Unsubstituted Piperidine Analog: Steric and Lipophilic Differentiation

The presence of the 2-methyl group on the piperidine ring (2-methylpiperidine) differentiates the target compound from the closest catalog analog, 6-ethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one (CAS 859865-51-3, InterBioScreen STOCK1N-50982), which bears an unsubstituted piperidine. The 2-methyl substituent introduces a chiral center at the piperidine α-position and increases calculated LogP by approximately +0.5 log units relative to the unsubstituted piperidine analog (estimated ΔLogP based on fragment addition of –CH₂– to piperidine ring) . The hydrochloride salt form (MW 321.85) further provides aqueous solubility advantages for in vitro assay preparation compared to the free base (MW 271.35), which may be critical for dose-response studies in aqueous buffer systems [1].

medicinal chemistry structure-activity relationship physicochemical profiling

Regioisomeric Differentiation: 6-Ethyl vs. 7-Methyl vs. 6,8-Dimethyl Coumarin Core Substitution Patterns

The target compound's 6-ethyl substitution on the coumarin core distinguishes it from other 4-(2-methylpiperidin-1-ylmethyl)-2H-chromen-2-one hydrochloride regioisomers available in screening collections: the 7-methyl analog (CAS 1177689-80-3, MW 309.83) and the 6,8-dimethyl analog (CAS 1177795-10-6, MW 323.86) [1]. In published SAR studies on related chromen-2-one monoamine oxidase inhibitors, the C6 position is a critical determinant of MAO-A vs. MAO-B isoform selectivity: 6-substituted 3-(pyrrolidin-1-ylmethyl)chromen-2-ones bearing hydrophilic groups (OH, NH₂) at C6 achieved MAO-A IC₅₀ values of 1.46–3.77 μM with >100-fold selectivity over MAO-B, whereas methylation or larger alkyl groups at alternative positions shifted selectivity profiles [2]. While direct activity data for the target compound are absent, the 6-ethyl substituent is predicted to confer distinct steric and electronic effects at the coumarin 6-position compared to 7-methyl or 6,8-dimethyl congeners, with potential implications for target binding pocket complementarity.

medicinal chemistry regioisomer comparison screening library design

Coumarin-Piperidine Hybrid Class: Benchmarking Against Published Monoamine Neurotransmitter Re-uptake Inhibitor Chemotype

The 4-(aminoalkyl)-2H-chromen-2-one scaffold has been validated in the patent literature as a monoamine neurotransmitter re-uptake inhibitor chemotype, with NeuroSearch A/S (now part of Saniona) demonstrating that chromen-2-one derivatives of Formula (I) inhibit serotonin (5-HT), norepinephrine, and dopamine re-uptake [1]. Within a closely related 4-(piperidin-1-ylmethyl)-coumarin chemotype, 6-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one demonstrated an IC₅₀ of 7.54 μM in an MLPCN (Molecular Libraries Probe Production Centers Network) screening assay at The Scripps Research Institute [2]. The target compound extends this scaffold by incorporating a 2-methylpiperidine moiety, which introduces a stereocenter and increased steric bulk at the basic amine that may alter transporter subtype selectivity relative to the unsubstituted piperidine benchmark. Note: this is a class-level inference; no direct re-uptake inhibition data exist for CAS 1052521-66-0.

CNS drug discovery monoamine transporter neurotransmitter re-uptake inhibition

Hydrochloride Salt Form: Solubility and Handling Advantages for In Vitro Assay Workflows

The target compound is supplied as the hydrochloride salt (C₁₈H₂₄ClNO₂, MW 321.85), whereas the closest structural analog (6-ethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one, CAS 859865-51-3) is available only as the free base (C₁₇H₂₁NO₂, MW 271.35) [1]. Hydrochloride salt formation of piperidine-containing compounds typically enhances aqueous solubility by 10- to 1000-fold relative to the free base form, depending on the counterion and crystal packing [2]. This represents a practical differentiation for procurement: the pre-formed hydrochloride salt eliminates the need for in situ salt preparation prior to aqueous biological assay, reducing variability in compound handling and improving reproducibility in dose-response experiments. No direct solubility measurement data are available for this specific compound; the solubility advantage is inferred from general pharmaceutical salt principles [2].

compound management salt form selection in vitro pharmacology

Recommended Application Scenarios for 6-Ethyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one Hydrochloride (CAS 1052521-66-0) Based on Available Evidence


CNS Monoamine Transporter Screening Library Expansion

Based on its structural membership in the patented chromen-2-one monoamine neurotransmitter re-uptake inhibitor chemotype [1], this compound is best positioned as a diversity element for CNS-focused screening libraries targeting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. The 2-methylpiperidine moiety introduces a stereocenter absent in simpler 4-(piperidin-1-ylmethyl)-coumarin analogs, potentially enabling stereoselective interactions with transporter binding pockets. For procurement, the hydrochloride salt form facilitates direct dissolution into aqueous assay buffers at concentrations up to 10–100 μM, suitable for fluorescence-based neurotransmitter uptake assays (e.g., Neurotransmitter Transporter Uptake Assay Kit). Users should note that no confirmatory re-uptake inhibition data exist for this specific compound, necessitating de novo primary screening.

Structure-Activity Relationship (SAR) Exploration Around Coumarin C6 Position

The 6-ethyl substituent represents a distinct steric and electronic perturbation at the coumarin C6 position compared to the 6-methyl analog (BindingDB IC₅₀ = 7.54 μM in MLPCN screen) [2] and the C6-unsubstituted parent scaffold. In published SAR of 6-substituted 3-(pyrrolidin-1-ylmethyl)chromen-2-ones, the C6 position critically governs MAO-A vs. MAO-B isoform selectivity, with small hydrophilic substituents (OH, NH₂) producing the most potent MAO-A inhibitors (IC₅₀ = 1.46–3.77 μM) [3]. The 6-ethyl group, being more lipophilic and bulkier, is predicted to shift selectivity toward MAO-B or confer a mixed inhibition profile. This compound thus serves as a key tool for mapping the coumarin C6 SAR landscape in MAO and cholinesterase drug discovery programs.

Piperidine Stereochemistry Probe for Target Engagement Studies

The 2-methylpiperidine substituent introduces a chiral center at the piperidine ring, creating a racemic mixture (unless otherwise specified by the vendor). This stereochemical feature differentiates the target compound from achiral 4-(piperidin-1-ylmethyl)-coumarin analogs (e.g., CAS 859865-51-3) and enables enantiomer-specific target engagement studies [3]. If the individual enantiomers can be procured or resolved, differential activity at chiral biological targets (e.g., GPCRs, ion channels, transporters) could be quantified. The 2-methyl group also alters the conformational equilibrium of the piperidine ring, potentially affecting the presentation of the basic nitrogen to aspartate residues in aminergic binding sites—a well-established determinant of ligand-receptor interactions in monoaminergic GPCRs and transporters.

Physicochemical Property Benchmarking in Coumarin-Piperidine Chemical Space

With a predicted LogP of approximately 3.8 (free base estimate) and MW of 321.85 (HCl salt), this compound occupies a favorable region of CNS drug-like chemical space (typically LogP 2–5, MW < 500). It can serve as a reference point for benchmarking the physicochemical properties of newly synthesized 4-(aminoalkyl)-coumarin analogs. The hydrochloride salt form provides consistent material for solubility, permeability (PAMPA), and metabolic stability assays, enabling head-to-head comparisons with close analogs such as 7-methyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one hydrochloride (CAS 1177689-80-3) and 6,8-dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one hydrochloride (CAS 1177795-10-6) [1][2].

Quote Request

Request a Quote for 6-ethyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.